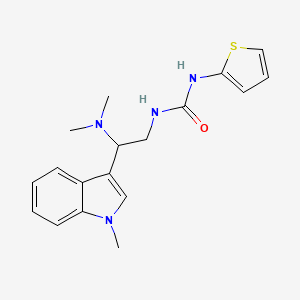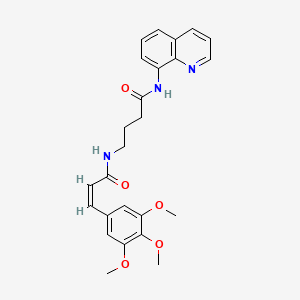
(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, also known as QTNB, is a novel compound with potential applications in scientific research.
Applications De Recherche Scientifique
Anticancer Activity
Synthesis and Anticancer Activity of Derivatives : A study by El Rayes et al. (2019) discusses the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, highlighting their antiproliferative activity against human cancer cell lines HCT-116 and MCF-7. This study suggests the potential of quinoxaline derivatives, similar to (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, in cancer treatment (El Rayes et al., 2019).
Anti-Breast Cancer Activity : Research by Ghorab and Alsaid (2015) evaluated novel quinoline derivatives for their cytotoxic activity against the breast cancer cell line MCF7. Certain derivatives showed higher activity compared to the reference drug doxorubicin, indicating the potential of these compounds in breast cancer treatment (Ghorab & Alsaid, 2015).
Fluorescence and Sensing Applications
Zinc Ion Detection : Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline for zinc ion detection. These dyes demonstrated high fluorescence enhancements upon zinc coordination, suggesting their use as effective zinc sensors (Nolan et al., 2005).
Selective Chemosensor for Zn(2+) : A study by Li et al. (2014) synthesized a quinoline-based sensor that shows selective and sensitive fluorescence enhancement to Zn(2+) over other cations. This sensor could be instrumental in distinguishing Zn(2+) from Cd(2+) (Li et al., 2014).
Prostate Cancer Research
- Effect on Prostate Cancer : Rodrigues et al. (2012) studied new quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo. These compounds showed inhibitory effects on various cancer cell functions and decreased tumor growth in animal models, suggesting their potential therapeutic use (Rodrigues et al., 2012).
Molecular Structure and Synthesis
- Synthesis and Mechanism of Derivatives : Parella and Babu (2015) reported on the Pd(OAc)2-catalyzed, AgOAc-promoted Z selective directed β-arylation of acrylamide systems. This research contributes to the understanding of the chemical synthesis and mechanisms involving quinolinyl acrylamides (Parella & Babu, 2015).
Further Research Applications
Investigations in Stroke Treatment : Marco-Contelles (2020) reviewed recent advances in quinolylnitrones for stroke treatment, highlighting their potential as therapeutic agents due to their multifaceted properties such as thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).
Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Solomon and Lee (2011) emphasized the importance of quinoline as a key structure in cancer drug development, including its synthetic versatility and effectiveness against various cancer drug targets (Solomon & Lee, 2011).
Propriétés
IUPAC Name |
N-quinolin-8-yl-4-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-31-20-15-17(16-21(32-2)25(20)33-3)11-12-22(29)26-13-6-10-23(30)28-19-9-4-7-18-8-5-14-27-24(18)19/h4-5,7-9,11-12,14-16H,6,10,13H2,1-3H3,(H,26,29)(H,28,30)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMJLDAJMMTBTK-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

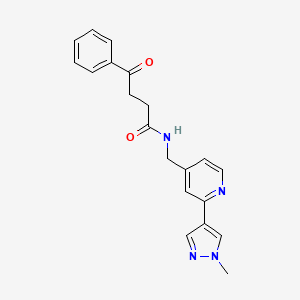
![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)
![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)
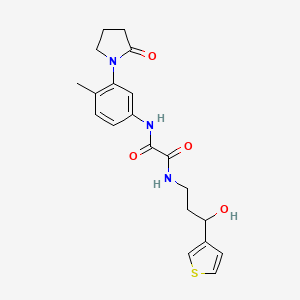
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)
![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
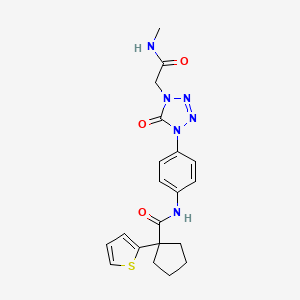
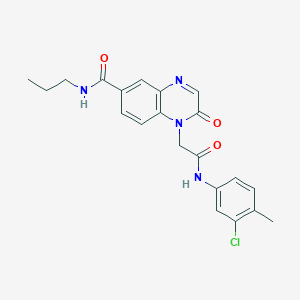
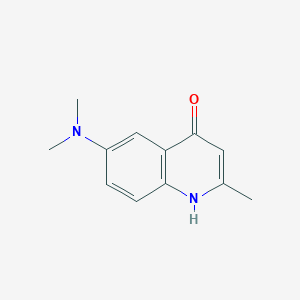
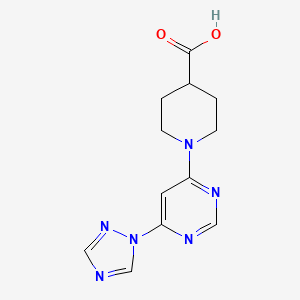
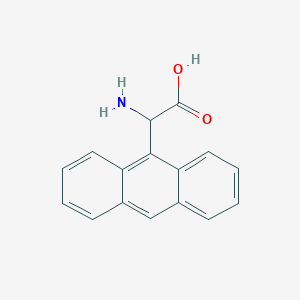
![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)
